molecular formula C12H12ClN B1628292 2-Chloro-3,5,7-trimethylquinoline CAS No. 948290-35-5

2-Chloro-3,5,7-trimethylquinoline

Cat. No.: B1628292
CAS No.: 948290-35-5
M. Wt: 205.68 g/mol
InChI Key: PGABXCFCTRGSPM-UHFFFAOYSA-N
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Description

Significance of Quinoline (B57606) Heterocycles in Synthetic Organic Chemistry

Quinoline and its derivatives are of paramount importance in organic chemistry, primarily due to their widespread occurrence in biologically active compounds and their utility as versatile synthetic intermediates. nih.govresearchgate.net The quinoline ring system is a key structural motif in many natural products, including alkaloids with potent physiological properties. nih.gov In medicinal chemistry, the quinoline scaffold is present in a vast array of drugs, exhibiting a broad spectrum of therapeutic activities such as antimalarial, antibacterial, anticancer, and anti-inflammatory properties. nih.govresearchgate.netfuture-science.com

The rich chemistry of the quinoline ring allows for a variety of synthetic transformations. The aromatic nature of both the benzene (B151609) and pyridine (B92270) rings enables electrophilic and nucleophilic substitution reactions, while the nitrogen atom imparts basicity and can be quaternized. Furthermore, the presence of substituents on the quinoline core dramatically influences its chemical reactivity and biological activity, making the development of efficient methods for the synthesis of substituted quinolines a continuous area of research. researchgate.net Classical methods for quinoline synthesis include the Skraup, Doebner-von Miller, Combes, and Friedländer reactions, with numerous modern variations and novel strategies continually being developed. researchgate.net

The Unique Role of Chloro-Substituted Trimethylquinoline Scaffolds in Molecular Design

The introduction of a chlorine atom onto the quinoline framework significantly enhances its synthetic utility. The chloro substituent, particularly at the 2- or 4-position, is a versatile handle for a variety of chemical transformations. It can be readily displaced by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, through nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the late-stage functionalization of the quinoline core, enabling the synthesis of diverse libraries of compounds for biological screening and materials science applications.

The presence of methyl groups, as in trimethylquinolines, further modulates the electronic and steric properties of the scaffold. Methyl groups are electron-donating and can influence the regioselectivity of subsequent reactions. They also contribute to the lipophilicity of the molecule, which can be a crucial factor in its biological activity and pharmacokinetic properties. The specific substitution pattern of the methyl groups on the quinoline ring can lead to distinct biological effects. For instance, the substitution pattern on the quinoline core is known to be a key determinant of the anticancer activity of certain quinoline derivatives.

Overview of Research Trajectories for 2-Chloro-3,5,7-trimethylquinoline and its Structural Analogs

While specific research on this compound is not extensively documented in publicly available literature, significant research has been conducted on structurally similar compounds, particularly 2-chloro-3-formylquinolines and other substituted 2-chloroquinolines. nih.govresearchgate.net The primary research trajectories for these analogs, which can be extrapolated to understand the potential of this compound, include:

Synthesis and Functionalization: A major focus is the development of efficient synthetic routes to these chloro-substituted quinolines and the subsequent exploration of the reactivity of the C2-chloro group. This includes its displacement by various nucleophiles to create novel derivatives. nih.govresearchgate.net

Medicinal Chemistry: A significant portion of the research is dedicated to the synthesis of quinoline derivatives with potential therapeutic applications. For instance, derivatives of 2-chloro-7-methyl-3-formylquinoline have been investigated for their antimicrobial properties. nih.gov Furthermore, various substituted quinolines have been explored for their anticancer and antimalarial activities. future-science.comresearchgate.net

Materials Science: Although less common for this specific subclass, quinoline derivatives, in general, are investigated for their potential in materials science, for example, as components of organic light-emitting diodes (OLEDs) or as fluorescent probes, a property that can be tuned by the substitution pattern.

The following sections will delve into the known chemistry of compounds structurally related to this compound to provide an informed perspective on its synthesis, properties, and potential applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3,5,7-trimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN/c1-7-4-8(2)10-6-9(3)12(13)14-11(10)5-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGABXCFCTRGSPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C(=NC2=C1)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588967
Record name 2-Chloro-3,5,7-trimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948290-35-5
Record name 2-Chloro-3,5,7-trimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Reaction Chemistry and Transformations of 2 Chloro 3,5,7 Trimethylquinoline Scaffolds

Reactivity of the Chloro Substituent Towards Various Nucleophiles

The chlorine atom at the C2 position of the quinoline (B57606) ring is activated towards nucleophilic substitution, making it a key handle for molecular diversification. This reactivity is central to the synthesis of a wide range of functionalized quinolines through reactions with various nucleophiles.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are particularly effective for forming carbon-nitrogen bonds. wikipedia.org These reactions allow for the coupling of 2-chloroquinolines with a broad spectrum of primary and secondary amines, including cyclic amines and even ammonia (B1221849) equivalents like lithium bis(trimethylsilyl)amide. wikipedia.orgnih.gov The choice of palladium catalyst and ligands, such as bidentate phosphine (B1218219) ligands like BINAP and DPPF, is crucial for achieving high yields and accommodating a wide range of substrates, including those with various functional groups. wikipedia.org Optimization of reaction conditions can even allow for the selective amination of an aryl bromide in the presence of a heteroaryl chloride, highlighting the fine-tuning possible with these methods. nih.govacs.org Nickel-catalyzed systems have also emerged as a powerful alternative for the amination of aryl chlorides, demonstrating high efficiency in solvents like 2-methyl-THF. acs.org

Beyond C-N bond formation, the chloro substituent can also be displaced by other nucleophiles. Under conditions similar to the Buchwald-Hartwig amination, alcohols and thiols can be coupled with aryl halides to form the corresponding aryl ethers and thioethers, providing a milder alternative to traditional methods like the Ullmann condensation. wikipedia.org

Table 1: Nucleophilic Substitution Reactions at the C2 Position

Nucleophile Reaction Type Catalyst/Conditions Product Type
Primary/Secondary Amines Buchwald-Hartwig Amination Palladium complexes (e.g., with BINAP, DPPF ligands), Base 2-Aminoquinolines
Cyclic Amines (e.g., Morpholine) Buchwald-Hartwig/Nickel-Catalyzed Amination Pd or Ni catalyst, Base 2-(Cyclic amino)quinolines
Lithium bis(trimethylsilyl)amide Buchwald-Hartwig Amination Palladium catalyst, Base 2-Aminoquinolines (from ammonia equivalent)
Alcohols Buchwald-Hartwig Type Etherification Palladium catalyst, Base 2-Alkoxy/Aryloxyquinolines

Chemical Transformations Involving Methyl Substituents

The three methyl groups on the 2-Chloro-3,5,7-trimethylquinoline scaffold offer additional sites for functionalization. These C(sp³)–H bonds can be activated to participate in a variety of transformations, including oxidation, halogenation, and condensation reactions. researchgate.net

Oxidation: The methyl groups, particularly at the C2 position, can be oxidized to form carboxylic acids. Reagents like nickel peroxide have been shown to effectively oxidize methylquinolines to their corresponding quinolinecarboxylic acids at room temperature in an aqueous base. tandfonline.comtandfonline.com Catalytic aerobic oxidation using palladium(II) complexes in the presence of co-catalysts like 2,6-pyridinedicarboxylic acid can lead to the formation of 8-quinolylmethyl acetates. rsc.org The choice of oxidant and reaction conditions is critical to control the extent of oxidation and avoid degradation of the quinoline ring. tandfonline.comyoutube.com

Halogenation: The methyl groups can undergo halogenation. For instance, subjecting 8-methylquinoline (B175542) to N-bromosuccinimide (NBS) or similar reagents can result in bromination of the methyl group. rsc.org This transformation introduces a new reactive handle for further synthetic manipulations. Metal-free protocols using reagents like trihaloisocyanuric acid have also been developed for the regioselective halogenation of the quinoline ring itself, and under certain conditions, can also affect the methyl substituents. rsc.org

Condensation: The methyl group at the C2 position is sufficiently acidic to be deprotonated and act as a nucleophile in condensation reactions. It can react with aldehydes, such as benzaldehydes, in the presence of acetic anhydride (B1165640) to form trans-β-(2-quinolyl)styrenes. rsc.org This reaction proceeds through a plausible 2-methylene-1,2-dihydroquinoline intermediate. rsc.org Lewis acid catalysts can also promote the condensation of 2-methylquinolines with aldehydes. thieme-connect.com Furthermore, metal-free tandem strategies involving the activation of C(sp³)–H bonds of 2-methylquinolines allow for their reaction with styrylanilines to generate more complex quinoline derivatives. acs.org

Table 2: Transformations of Methyl Substituents

Reaction Type Reagent/Catalyst Position(s) Affected Product Functional Group
Oxidation Nickel Peroxide / aq. Base C2, C3-Methyl Carboxylic Acid
Aerobic Oxidation Pd(II) / 2,6-pyridinedicarboxylic acid, O₂ C8-Methyl Acetoxymethyl
Halogenation N-Bromosuccinimide (NBS) C8-Methyl Bromomethyl

Cycloaddition and Annulation Reactions Leading to Fused Heterocyclic Systems

The quinoline scaffold can participate in cycloaddition and annulation reactions to construct fused polycyclic heterocyclic systems. These reactions significantly increase molecular complexity and are crucial for building novel drug-like molecules.

[4+2] Annulation: Quinoline derivatives can be synthesized and further elaborated using [4+2] annulation strategies. For example, reactions based on 2-azidobenzaldehydes can be used to construct the quinoline ring, which can then be part of a larger fused system. nih.gov This approach is versatile, leading to various substituted quinolines. nih.gov

[2+2+2] and [4+2] Cascade Annulations: Transition-metal-catalyzed cascade annulations provide an efficient route to diverse quinoline derivatives. Copper(I) triflate can catalyze a three-component [2+2+2] annulation of carbodiimides, internal alkynes, and diaryliodonium salts to build iminoquinolines. acs.org Depending on the substituents, the reaction can also proceed through a [4+2] annulation pathway. acs.org

Electrochemical Annulation: Paired electrolysis offers a modern and green approach to cascade annulations. This method can be used for the synthesis of highly functionalized quinoline-substituted bioactive molecules from simple starting materials, achieving both the synthesis of the quinoline and its conjugation to other molecules in a single operation. nih.gov

Other Annulation Strategies: Various other annulation methods exist, including the synthesis of quinolines via the benzannulation of substituted pyridines under superacidic conditions or through transition-metal-catalyzed C-H activation and heteroannulation reactions. mdpi.com These methods often feature high efficiency and broad functional group tolerance. mdpi.comresearchgate.net

Condensation Reactions at Functionalized Positions

Once the this compound scaffold is functionalized, for instance by converting a methyl group into an aldehyde (e.g., 2-chloro-3-formylquinoline), it opens the door to a variety of condensation reactions. These reactions are fundamental for extending the carbon skeleton and introducing new ring systems.

Knoevenagel Condensation: The Knoevenagel condensation is a powerful tool for forming carbon-carbon bonds. wikipedia.org 2-Chloro-3-formylquinoline derivatives readily react with active methylene (B1212753) compounds (e.g., malononitrile (B47326), ethyl acetoacetate) in the presence of a catalyst. acs.org Environmentally friendly protocols have been developed using recyclable ionic liquids like [Et₃NH][HSO₄] as both the catalyst and solvent, leading to quinolinyl alkenes in excellent yields. acs.org This reaction can also be part of a cascade process, such as a Knoevenagel condensation/aza-Wittig reaction sequence, to assemble 3-sulfonyl-substituted quinolines. nih.gov

Aldol-type Condensations: As mentioned previously, the active methyl group at C2 can undergo condensation with aldehydes. rsc.org Similarly, a formyl group introduced at C3 can react with ketones that have an α-methyl group, following the principles of the Friedländer synthesis, to construct new fused rings. pharmaguideline.comiipseries.org

Table 3: Condensation Reactions on Functionalized Quinolines

Quinoline Precursor Reagent Reaction Type Catalyst Product
2-Chloro-3-formylquinoline Active Methylene Compounds Knoevenagel Condensation [Et₃NH][HSO₄] or other bases Quinolinyl Alkenes
o-Azidobenzaldehyde & Ketosulfones Triphenylphosphine (B44618), Base Knoevenagel/Aza-Wittig - 3-Sulfonylquinolines
2-Methylquinoline Benzaldehydes Aldol-type Condensation Acetic Anhydride trans-β-(2-Quinolyl)styrenes

Ring Expansion and Contraction Reactions of Quinoline Derivatives

Skeletal editing of the quinoline core through ring expansion and contraction reactions provides a sophisticated strategy for generating novel heterocyclic scaffolds that might be difficult to access through other means.

Ring Expansion: The expansion of the quinoline ring can be achieved through various methods. One strategy involves the transformation of quinoline N-oxides or N-amides, which can be rearranged to form seven-membered rings like benzodiazepines. researchgate.net

Ring Contraction: Ring contraction of quinolines is a less common but powerful transformation. Strategies often involve an initial ring expansion to a more labile intermediate, which then undergoes contraction. For example, quinoline N-oxides can be converted to benzoxazepines, which can then contract to form 3-formylindoles. researchgate.net A notable reaction involves the contraction of an o-quinone ring in the presence of indoline (B122111) derivatives to synthesize complex polycyclic indole (B1671886) systems, such as 2-(2-indolyl)-cyclopenta[b]pyrrole-3,4-diones. nih.govresearchgate.net Brønsted acid-catalyzed multicomponent reactions of quinoline N-oxides with acetylenic esters and water can also lead to ring contraction, ultimately yielding 2-substituted indolines and indoles. researchgate.net

Multi-Component Reaction Pathways for Scaffold Diversity

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a one-pot reaction to form a product that incorporates substantial parts of all starting materials. rsc.org These reactions are ideal for rapidly generating libraries of complex molecules from simple precursors. The quinoline scaffold is an excellent substrate for various MCRs.

Isocyanide-Based MCRs (IMCRs):

Passerini Reaction: This three-component reaction involves an isocyanide, an aldehyde (or ketone), and a carboxylic acid to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org Functionalized quinolines, such as 2-chloroquinoline-3-carboxaldehyde, are excellent aldehyde components in the Passerini reaction. mdpi.com This allows for the one-pot synthesis of complex structures like alkyne-2-chloroquinolines when reacted with an isocyanide and an alkyne-containing carboxylic acid. mdpi.com

Ugi Reaction: This is a four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide. It is a powerful tool for creating peptide-like scaffolds. 2-Chloroquinoline-3-carbaldehydes can be used in Ugi reactions to synthesize complex quinoline-coumarin hybrids, demonstrating the reaction's utility in drug discovery. nih.gov

Other MCRs: Beyond the classic IMCRs, numerous other multi-component reactions involving quinoline derivatives have been developed. For example, a one-pot reaction of 2-chloro-3-formylquinolines, 2-aminobenzimidazole, and malononitrile can produce novel planar aza-heterocycles. researchgate.net Similarly, reactions of 2-chloro-3-formylquinolines with compounds like 4-hydroxy-2H-chromen-2-one and various amino-cyclohexenones can lead to complex fused systems like tetrahydrodibenzo[b,g] researchgate.nettandfonline.comnaphthyridinones in the presence of a catalyst like L-proline. nih.gov These reactions showcase the power of MCRs to build intricate molecular architectures with high efficiency. nih.gov

Table 4: Multi-Component Reactions (MCRs) Involving Quinoline Scaffolds

MCR Type Key Quinoline Component Other Components Product Scaffold
Passerini (3-component) 2-Chloroquinoline-3-carboxaldehyde Isocyanide, Carboxylic Acid α-Acyloxy Carboxamides
Ugi (4-component) 2-Chloroquinoline-3-carboxaldehyde Amine, Carboxylic Acid, Isocyanide α-Acylamino Amides
Naphthyridinone Synthesis (3-component) 2-Chloro-3-formylquinoline 4-Hydroxycoumarin, Aminocyclohexenone Tetrahydrodibenzo[b,g] researchgate.nettandfonline.comnaphthyridinone

Spectroscopic and Structural Elucidation Methodologies for 2 Chloro 3,5,7 Trimethylquinoline Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy stands as the cornerstone for determining the precise three-dimensional structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy offers critical insights into the number of different types of protons, their electronic environments, and their proximity to neighboring protons. In 2-Chloro-3,5,7-trimethylquinoline, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl groups.

The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating methyl groups and the electron-withdrawing chloro substituent. The protons on the quinoline (B57606) ring system will appear in the downfield region, typically between 7.0 and 8.5 ppm. The exact positions will be dictated by the combined electronic effects of the substituents. The methyl groups, being in a more shielded environment, will resonate in the upfield region, likely between 2.0 and 3.0 ppm.

The multiplicity of each signal, governed by spin-spin coupling, provides information about the number of adjacent protons. For instance, an aromatic proton with one neighboring proton will appear as a doublet, while a proton with two neighbors will be a triplet. The protons of the methyl groups are expected to appear as singlets as they have no adjacent protons.

Expected ¹H NMR Data for this compound

Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
H47.0 - 7.5Singlet
H67.0 - 7.5Singlet
H87.5 - 8.0Singlet
3-CH₃2.0 - 2.5Singlet
5-CH₃2.3 - 2.8Singlet
7-CH₃2.3 - 2.8Singlet

Note: The expected chemical shifts are estimations based on the analysis of similar substituted quinoline structures.

¹³C NMR Spectroscopy for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

The carbon atoms of the quinoline ring will resonate in the aromatic region, typically between 120 and 160 ppm. The carbon atom bonded to the chlorine atom (C2) is expected to be significantly downfield due to the deshielding effect of the electronegative chlorine. The carbons bearing the methyl groups (C3, C5, and C7) will also have their chemical shifts influenced by the alkyl substitution. The methyl carbons themselves will appear in the highly shielded upfield region of the spectrum, generally between 15 and 25 ppm.

Expected ¹³C NMR Data for this compound

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C2150 - 155
C3130 - 135
C4125 - 130
C4a145 - 150
C5135 - 140
C6120 - 125
C7138 - 143
C8125 - 130
C8a145 - 150
3-CH₃15 - 20
5-CH₃20 - 25
7-CH₃20 - 25

Note: The expected chemical shifts are estimations based on the analysis of similar substituted quinoline structures.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

While one-dimensional NMR provides information about the chemical environments of individual nuclei, two-dimensional (2D) NMR experiments are indispensable for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum indicate which protons are spin-coupled to each other, allowing for the tracing of proton pathways through the molecule's backbone. For this compound, COSY would help to confirm the assignments of the aromatic protons by showing their correlations.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to its attached carbon signal, providing a direct and unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. HMBC is crucial for piecing together the entire molecular structure by connecting fragments that are not directly bonded. For instance, it can show correlations from the methyl protons to the quaternary carbons of the quinoline ring, confirming their points of attachment.

Vibrational Spectroscopy for Molecular Structure and Bonding Investigations

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the types of chemical bonds and functional groups present, providing a molecular fingerprint that is unique to the compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of particular functional groups.

For this compound, the FT-IR spectrum is expected to show characteristic absorption bands for the C-H stretching and bending vibrations of the aromatic ring and the methyl groups. The C=C and C=N stretching vibrations of the quinoline ring will appear in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibration will be observed in the fingerprint region, typically below 800 cm⁻¹.

Expected FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational Mode
3100 - 3000Aromatic C-H Stretch
3000 - 2850Aliphatic C-H Stretch (Methyl)
1620 - 1580C=C Aromatic Ring Stretch
1580 - 1550C=N Ring Stretch
1470 - 1430Aliphatic C-H Bend (Methyl)
800 - 600C-Cl Stretch

Note: The expected absorption bands are estimations based on the analysis of similar substituted quinoline structures.

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in the polarizability of the molecule. Therefore, vibrations that are weak or absent in the FT-IR spectrum may be strong in the Raman spectrum, and vice versa.

In the context of this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the quinoline ring system and the C-Cl bond, which often give rise to strong Raman signals. The aromatic ring breathing modes are typically prominent in the Raman spectrum and can provide further confirmation of the quinoline core structure.

Expected Raman Shifts for this compound

Raman Shift (cm⁻¹)Vibrational Mode
3100 - 3000Aromatic C-H Stretch
3000 - 2850Aliphatic C-H Stretch (Methyl)
1620 - 1580Symmetric Aromatic Ring Breathing
1400 - 1300Aromatic Ring Breathing
800 - 600C-Cl Stretch

Note: The expected Raman shifts are estimations based on the analysis of similar substituted quinoline structures.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structural features of organic molecules through the analysis of their fragmentation patterns.

In the analysis of quinoline derivatives, the fragmentation behavior provides significant structural information. For instance, the fragmentation of isoquinoline (B145761) alkaloids, which share a core structure with quinolines, often involves characteristic losses of substituent groups. nih.gov The stability of the resulting fragments can provide clues about the original molecule's structure. youtube.com For example, in the mass spectrum of a related compound, methylcyclohexane, the base peak corresponds to the loss of a methyl group, indicating a stable ring structure is left behind. youtube.com This principle can be applied to predict the fragmentation of this compound, where losses of the chloro and methyl groups would be expected.

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule, which allows for the determination of its elemental composition with high confidence. This is particularly crucial for distinguishing between compounds with the same nominal mass but different chemical formulas.

For instance, the exact mass of 2-chloro-3-(4-methylphenyl)quinoline has been calculated as 253.0658271 Da. nih.gov This level of precision is essential for confirming the identity of a newly synthesized compound. HRMS is also used to identify unknown compounds by comparing their exact mass to databases of known substances. rsc.org The technique is powerful enough to distinguish between isomers, which have the same molecular formula but different arrangements of atoms.

PropertyValue
IUPAC Name 2-chloro-3-(4-methylphenyl)quinoline
Molecular Formula C16H12ClN
Molecular Weight 253.72 g/mol
Exact Mass 253.0658271 Da
Monoisotopic Mass 253.0658271 Da

Electronic Absorption and Emission Spectroscopy for Probing Electronic Structure and Transitions

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission, is used to investigate the electronic structure of molecules. These techniques provide information about the energy levels of electrons and the transitions between them upon absorption of light.

UV-Visible spectroscopy is employed to characterize the chromophores within a molecule, which are the parts of the molecule that absorb light in the UV-Visible region. The absorption spectrum of a compound is influenced by its electronic structure and the solvent in which it is dissolved. researchgate.net

For quinoline derivatives, UV-Visible spectra are typically recorded in the 200-400 nm range. researchgate.net The electronic absorption spectra of molecules like 5,7-dibromo-8-hydroxy quinoline are studied to understand the effect of solvents on the electronic transitions. researchgate.netasianpubs.org Theoretical calculations, such as those using Time-Dependent Density Functional Theory (TD-DFT), can be used to predict and interpret the electronic transitions observed in the experimental spectra. rjptonline.org

X-ray Diffraction Crystallography for Definitive Solid-State Structural Analysis

Single-crystal X-ray diffraction analysis provides a detailed picture of the molecular geometry. For example, the crystal structure of 2-chloro-3-hydroxymethyl-7,8-dimethylquinoline, a related compound, was determined to be monoclinic with specific unit cell parameters. nih.gov The analysis of another quinoline derivative, C16H12ClN3, revealed that the quinoline ring system is essentially planar. researchgate.net

Crystallographic Data for a Related Quinoline Derivative (C12H12ClNO) nih.gov

ParameterValue
Crystal System Monoclinic
Space Group P21/c
a (Å) 17.4492 (12)
b (Å) 4.6271 (2)
c (Å) 14.3773 (7)
β (°) 113.297 (7)
Volume (ų) 1066.17 (10)
Z 4

The study of crystal packing reveals how molecules are arranged in the solid state and the nature of the intermolecular forces that hold them together. These interactions can include hydrogen bonds and C-H···π interactions. researchgate.net

In the crystal structure of N-(2-chloroquinolin-3-ylmethylene)aniline, the packing is influenced by intermolecular C-H···π and Cl···π interactions. nih.gov Similarly, the crystal structure of 3-bromomethyl-2-chloro-quinoline is stabilized by van der Waals forces and intermolecular C-H···N interactions. ansfoundation.org Analysis of the crystal structure of 2-chloro-3-hydroxymethyl-7,8-dimethylquinoline shows that molecules are linked by O-H···O hydrogen bonds, forming zigzag chains. nih.gov

Elemental Compositional Analysis for Purity and Formula Verification

Elemental analysis is a cornerstone technique in the structural elucidation of newly synthesized chemical compounds. It provides a quantitative determination of the mass percentages of the constituent elements within a sample. This data is crucial for verifying the empirical formula of a compound and assessing its purity. For a novel or modified compound like this compound, comparing the experimentally determined elemental composition with the theoretically calculated values is a fundamental step to confirm its molecular identity.

The primary method for determining the elemental composition of organic compounds is combustion analysis. wikipedia.orgazom.com This technique, often performed using a CHNS analyzer, involves the complete combustion of a precisely weighed sample in a high-temperature, oxygen-rich environment. velp.comnhm.ac.uk During this process, the carbon, hydrogen, nitrogen, and sulfur within the compound are converted into their respective gaseous oxides (CO₂, H₂O, N₂, and SO₂). wikipedia.org These gases are then separated and quantified using various detection methods, such as thermal conductivity or infrared spectroscopy. wikipedia.orgazom.com

The molecular formula for this compound is C₁₂H₁₂ClN. Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), chlorine (35.453 u), and nitrogen (14.007 u), the theoretical elemental composition can be calculated. The molecular weight of the compound is 205.68 g/mol .

A close correlation between the experimental results from combustion analysis and the theoretical percentages calculated from the proposed molecular formula provides strong evidence for the structural integrity and purity of the synthesized this compound. Any significant deviation would suggest the presence of impurities, residual solvents, or an incorrect structural assignment.

Other instrumental methods, such as X-ray Photoelectron Spectroscopy (XPS), can also provide information on the elemental composition, particularly of the surface of a solid sample. eolss.net However, for bulk purity and formula verification of organic compounds, combustion-based CHN analysis remains the gold standard. velp.com

Theoretical Elemental Composition of this compound

The following table details the theoretical elemental percentages for this compound based on its molecular formula, C₁₂H₁₂ClN.

ElementSymbolAtomic Weight (u)Number of AtomsTotal Mass (u)Percentage (%)
CarbonC12.01112144.13270.08
HydrogenH1.0081212.0965.88
ChlorineCl35.453135.45317.24
NitrogenN14.007114.0076.81
Total 205.688 100.00

Theoretical and Computational Investigations of 2 Chloro 3,5,7 Trimethylquinoline Systems

Density Functional Theory (DFT) for Ground-State Molecular Geometry and Electronic Propertiesdergipark.org.trnanobioletters.comresearchgate.net

Density Functional Theory (DFT) has become a primary method for computational analysis in chemistry due to its balance of accuracy and computational cost. nanobioletters.com It is particularly effective for studying the ground-state properties of organic molecules. DFT calculations for quinoline (B57606) systems are typically performed using hybrid functionals, such as B3LYP, combined with Pople-style basis sets like 6-311++G(d,p), which provide a robust description of electron correlation and polarization effects. dergipark.org.trdergipark.org.tr

The first step in a computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. For a molecule like 2-Chloro-3,5,7-trimethylquinoline, this would define the precise bond lengths, bond angles, and dihedral angles of its lowest energy state.

In studies of related molecules, such as 2-chloro-1-(3-mesityl-3-methylcyclobutyl)ethan-1-one, DFT calculations at the B3LYP/cc-pVDZ level have been used to determine these parameters. nanobioletters.com For instance, the C-C and C=C bond lengths within an aromatic ring are typically calculated around 1.39 Å and 1.42 Å, respectively. nanobioletters.com Substituents on the ring can cause minor distortions from ideal hexagonal geometry. nanobioletters.com

Conformational analysis is crucial when flexible groups are present. For the related 2-Chloro-7-Methylquinoline-3-Carbaldehyde, which has a rotatable carbaldehyde group, DFT calculations have identified different conformers (cis and trans). dergipark.org.trdergi-fytronix.com The energy difference between these conformers was calculated to be approximately 14.60 kJ mol⁻¹, indicating their relative stability. dergipark.org.trdergipark.org.tr For this compound, conformational analysis would primarily concern the orientation of the methyl groups, although their rotation barrier is generally low.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Quinoline Ring (Illustrative) Note: This data is representative of typical quinoline structures and not specific to this compound.

ParameterBond/AngleTypical Calculated Value
Bond LengthC-C (aromatic)~1.39 - 1.42 Å
C-N (aromatic)~1.37 Å
C-Cl~1.74 Å
Bond AngleC-C-C (in ring)~118° - 122°
C-N-C (in ring)~117°

Calculation of Frontier Molecular Orbitals (HOMO-LUMO)researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key electronic properties that determine a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a measure of the molecule's chemical stability and electronic excitability. mdpi.com A smaller gap generally implies higher reactivity. mdpi.com

For the related molecule 2-Chloro-7-Methylquinoline-3-Carbaldehyde, the HOMO-LUMO energy gap has been calculated using DFT at the B3LYP/6-311++G(d,p) level. dergipark.org.tr The energy gap was determined to be 3.75 eV for the trans conformer and 3.84 eV for the cis conformer. dergipark.org.tr These values are crucial for predicting how the molecule will interact with other chemical species. dergipark.org.trwuxiapptec.com

Table 2: Frontier Molecular Orbital Energies for Cis and Trans Conformers of 2-Chloro-7-Methylquinoline-3-Carbaldehyde dergipark.org.tr

ConformerHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Trans--3.75
Cis--3.84

Prediction of Vibrational Frequencies and Spectroscopic Signaturesnanobioletters.comresearchgate.net

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. These calculations are essential for assigning experimental spectral bands to specific molecular motions, such as stretching, bending, and torsional vibrations. nih.gov

For instance, in the analysis of 2-chloroquinoline-3-carboxaldehyde, DFT calculations (B3LYP/6–311++G (d, p)) were used to compute the vibrational frequencies. nih.gov It is common practice to apply a scaling factor (e.g., 0.961) to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, thereby improving agreement with experimental data. nih.gov The calculated spectra for similar molecules show characteristic bands for C-H stretching (around 3000-3100 cm⁻¹), C=C ring vibrations (1400–1600 cm⁻¹), and vibrations involving the chloro-substituent. nih.govnih.gov

Ab Initio Quantum Chemical Calculations for Advanced Electronic Structure Analysisnanobioletters.com

Ab initio (from first principles) quantum chemical methods, such as Hartree-Fock (HF), provide an alternative to DFT for studying electronic structure. researchgate.net Unlike DFT, which relies on an approximate exchange-correlation functional, ab initio methods are derived directly from the principles of quantum mechanics. While computationally more demanding, they can offer valuable benchmarks and insights, particularly when combined with post-Hartree-Fock methods like Møller-Plesset perturbation theory.

Studies on related quinoline derivatives have employed both HF and DFT methods to calculate geometric parameters and vibrational frequencies. researchgate.net A comparative analysis often reveals that the B3LYP functional provides results that are in better agreement with experimental data, though HF remains a foundational method for electronic structure theory. researchgate.netijesit.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Transitionsnanobioletters.com

To understand a molecule's response to light, such as in UV-Vis spectroscopy, it is necessary to study its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for this purpose. It calculates the energies of vertical electronic transitions from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of absorption peaks. dergipark.org.tr

For 2-Chloro-7-Methylquinoline-3-Carbaldehyde, TD-DFT calculations have been performed to analyze its electronic spectrum. dergipark.org.tr The calculations showed that the lowest energy electronic transition (S0→S2) corresponds to the HOMO-LUMO energy gap, with calculated excitation energies of 3.75 eV for the trans conformer and 3.84 eV for the cis conformer. dergipark.org.trdergipark.org.tr This information is critical for interpreting the experimental UV-Vis spectrum and understanding the photophysical properties of the molecule.

Table 3: Calculated Excitation Energies and Oscillator Strengths for 2-Chloro-7-Methylquinoline-3-Carbaldehyde dergipark.org.tr

ConformerTransitionExcitation Energy (eV)Oscillator Strength (f)
TransS0 → S2 (HOMO→LUMO)3.75-
CisS0 → S2 (HOMO→LUMO)3.84-
TransS0 → S4 (HOMO→LUMO+1)4.60~0.30
CisS0 → S3 (HOMO-2→LUMO)4.19~0.11

Computational Studies on Reaction Mechanisms and Pathwaysmdpi.comijesit.com

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, mapping out the energy profiles of reaction pathways, and identifying transition states and intermediates. For substituted quinolines, computational studies can provide insight into their synthesis and reactivity.

The synthesis of 2-chloro-3-formylquinolines, key precursors to many complex heterocyclic systems, often involves the Vilsmeier-Haack reaction. nih.gov DFT calculations can model the step-by-step mechanism of such reactions, including the formation of the electrophilic Vilsmeier reagent and its subsequent attack on an acetanilide (B955) precursor, followed by cyclization and chlorination. nih.gov Furthermore, computational studies can explore the mechanisms of multi-component reactions where 2-chloroquinoline (B121035) derivatives act as substrates, helping to explain the regioselectivity and stereoselectivity of the products formed. nih.govresearchgate.net By calculating the activation energies for different potential pathways, researchers can predict the most likely reaction outcome under various conditions.

Investigation of Transition States and Activation Energies

Detailed computational studies on the transition states and activation energies specifically for reactions involving this compound are not extensively documented in publicly available research. However, the broader class of 2-chloroquinolines undergoes various reactions where understanding the transition states and activation energies is key to predicting reactivity and product formation. For instance, in nucleophilic substitution reactions, a common transformation for 2-chloroquinolines, the calculation of the energy barrier for the formation of the Meisenheimer complex (the intermediate in an SNAr reaction) and the subsequent departure of the chloride ion would be critical.

Theoretical calculations, typically employing density functional theory (DFT) methods, would be used to model the potential energy surface of such reactions. These calculations would identify the geometry of the transition state and its associated activation energy (Ea). A lower activation energy would indicate a more facile reaction. Factors influencing these energy barriers include the nature of the nucleophile, the solvent, and the electronic effects of the substituents on the quinoline ring. The methyl groups at positions 3, 5, and 7 in this compound would be expected to have an electron-donating effect, which could influence the stability of the transition state and thus the activation energy of the reaction.

Elucidation of Reaction Regioselectivity and Stereoselectivity

The regioselectivity of reactions involving substituted quinolines is a well-explored area, with computational studies providing significant insights. In the context of this compound, understanding regioselectivity is crucial when another reactive site is present on the molecule or when it reacts with a multifunctional reagent.

A notable example of regioselectivity is observed in the synthesis of novel 2-chloroquinoline based polyhydroquinolines. nih.gov In reactions of substituted 2,4-dichloroquinolines with other complex molecules, the substitution of the chlorine atom at the 2-position is often favored over the 4-position, or vice-versa, depending on the reaction conditions and the nature of the nucleophile. nih.govmdpi.com This regioselectivity can be explained by analyzing the calculated partial atomic charges and the energies of the possible reaction intermediates using computational methods. mdpi.com For this compound, the electronic and steric influence of the three methyl groups would play a significant role in directing incoming reagents to a specific site.

Stereoselectivity, the preferential formation of one stereoisomer over another, would be relevant if this compound were to participate in reactions that create new chiral centers. While specific studies on this molecule are scarce, computational modeling could be employed to predict the stereochemical outcome of such reactions by calculating the energies of the diastereomeric transition states.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Ensembles

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For this compound, MD simulations could provide valuable information about its conformational flexibility and intermolecular interactions in different environments (e.g., in various solvents or in a biological system).

An MD simulation would track the trajectory of each atom in the molecule, allowing for the exploration of its conformational landscape. This would reveal the most stable conformations and the energy barriers between them. The planarity of the quinoline ring system is a key feature, and MD simulations could investigate any deviations from planarity induced by the methyl substituents. nih.gov Furthermore, simulations could model how the molecule interacts with solvent molecules or with a biological target, such as a protein binding site. This information is crucial for understanding its solubility, transport properties, and mechanism of action in a biological context.

In Silico Modeling for Structure-Property Relationships

In silico modeling encompasses a range of computational techniques used to predict the properties and biological activity of a molecule based on its chemical structure. For this compound, these models can establish quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR).

QSAR studies would aim to correlate the structural features of this compound and its analogues with their biological activity, for instance, as enzyme inhibitors. nih.gov By generating a series of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters), a mathematical model can be built to predict the activity of new, unsynthesized derivatives. This approach is instrumental in rational drug design, guiding the synthesis of more potent and selective compounds.

QSPR models, on the other hand, focus on predicting physical and chemical properties such as boiling point, solubility, and logP. These properties are critical for the development and formulation of any chemical compound. For example, in silico tools can predict the lipophilicity of this compound, which is a key factor in its absorption and distribution in biological systems.

Research Applications and Functional Materials Design

Role as Synthetic Intermediates and Building Blocks for Diverse Heterocyclic Scaffolds

2-Chloro-3,5,7-trimethylquinoline serves as a versatile starting material for the construction of a wide array of heterocyclic compounds. The chlorine atom at the 2-position is a key reactive site, susceptible to nucleophilic substitution, which allows for the introduction of various functional groups and the formation of new rings.

The versatility of similar 2-chloroquinoline (B121035) derivatives is highlighted by their use in synthesizing fused and binary quinoline-core heterocyclic systems. nih.gov For instance, 2-chloroquinoline-3-carbaldehydes, analogous in reactivity to this compound, are pivotal intermediates. nih.govallresearchjournal.com They can be transformed into a variety of derivatives, including:

Quinolinyl-thiazolidinones: These are formed through condensation reactions with anilines and 2-mercaptoacetic acid. nih.gov

Azetidin-2-one fused quinolines: Synthesized from N-arylacetamides and involving intermediates like 2-chloro-3-formyl quinolines. orientjchem.org

Quinoline-Thiazole compounds: Prepared by reacting a 2-chloro-3-carbaldehyde quinoline (B57606) with a thiazole (B1198619) derivative. allresearchjournal.com

These examples underscore the potential of the 2-chloroquinoline scaffold as a foundational element for building complex heterocyclic structures with potential applications in various fields of chemistry. The presence of methyl groups on the benzene (B151609) ring of this compound can further influence the reactivity and properties of the resulting heterocyclic systems.

Development of Novel Organic Synthesis Reagents and Catalysts

While direct applications of this compound as a reagent or catalyst are not extensively documented, the broader class of quinoline derivatives plays a significant role in the development of new synthetic methodologies. For example, certain quinoline-based compounds have been investigated as ligands in catalytic systems. The nitrogen atom in the quinoline ring can coordinate with metal centers, and the substituents on the ring can modulate the electronic and steric properties of the resulting catalyst.

Furthermore, the synthesis of various functionalized quinolines often involves the use of specific reagents and catalysts, a field to which the study of this compound and its reactions contributes. For instance, the synthesis of related 2-chloroquinolines can be achieved using reagents like triphenylphosphine (B44618) and trichloroisocyanuric acid. chemicalbook.com The exploration of reactions involving this compound can lead to the discovery of new synthetic transformations and the development of more efficient catalytic processes for preparing complex organic molecules.

Design and Fabrication of Chemo-sensors and Probes for Molecular Recognition

Quinoline derivatives are well-regarded for their photophysical properties and their ability to act as fluorophores, making them excellent candidates for the development of chemosensors. nih.gov These sensors can detect specific ions or molecules through changes in their fluorescence or color.

Quinoline-based thiosemicarbazones, for example, have been successfully designed as colorimetric chemosensors for detecting fluoride (B91410) and cyanide ions. nih.gov The sensing mechanism often involves the interaction of the target anion with the sensor molecule, leading to a measurable change in the electronic absorption spectrum. nih.gov

The structural features of this compound, including the electron-withdrawing chloro group and the electron-donating methyl groups, can be strategically utilized in the design of new chemosensors. These substituents can fine-tune the electronic properties and the binding affinity of the quinoline core for specific analytes. The development of sensors based on this scaffold could have applications in environmental monitoring and biological imaging.

Exploration in Advanced Materials Science

The unique molecular structure of this compound makes it an interesting building block for advanced materials with specific optical and electronic properties.

Potential in Color Chemistry Applications (e.g., dyes, pigments)

The quinoline core is a known chromophore, and its derivatives are used in the synthesis of various dyes. The extended π-system of the quinoline ring is responsible for the absorption of light in the visible region. The substituents on the quinoline ring play a crucial role in determining the color and other properties of the dye. The chloro and methyl groups in this compound can influence the electronic transitions within the molecule, thereby affecting its color. By modifying the structure of this compound, it is possible to synthesize new dyes and pigments with tailored colors and properties for various applications, including textiles, printing, and coatings.

Utilization as Photosensitizers

Photosensitizers are molecules that can absorb light and transfer the energy to other molecules, often leading to the generation of reactive oxygen species. Quinoline derivatives have been explored for their potential as photosensitizers in various applications, including photodynamic therapy. The ability of the quinoline ring to absorb UV or visible light and transition to an excited state is central to this function. The specific substituents on the quinoline ring can affect the efficiency of intersystem crossing and the lifetime of the triplet excited state, which are critical parameters for a good photosensitizer. Further research into the photophysical properties of this compound could reveal its potential in this area.

Application in Anion Sensing Systems

Building upon their use as chemosensors, quinoline derivatives are particularly promising for the development of anion sensing systems. The nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor, and with appropriate functionalization, these molecules can selectively bind to specific anions. For instance, quinoline-based thiosemicarbazones have demonstrated the ability to act as colorimetric sensors for fluoride and cyanide ions through hydrogen bonding interactions. nih.gov The design of such systems based on the this compound scaffold could involve introducing specific recognition motifs that can selectively interact with target anions, leading to a detectable optical response.

Q & A

Q. What spectroscopic techniques are recommended for structural elucidation of 2-Chloro-3,5,7-trimethylquinoline, and how should data interpretation be approached?

Answer:

  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C-Cl stretching at ~550–850 cm⁻¹ and aromatic C-H stretches) .
  • NMR (¹H/¹³C) :
    • ¹H NMR : Assign methyl groups (δ ~2.5 ppm for CH₃ adjacent to electron-withdrawing Cl) and aromatic protons (δ ~7–8 ppm). Coupling patterns distinguish substituent positions .
    • ¹³C NMR : Confirms chlorine substitution (deshielded carbons adjacent to Cl) and methyl group connectivity .
  • Mass Spectrometry (MS) : Determines molecular weight (e.g., [M+H]⁺ peak) and fragmentation patterns (e.g., loss of Cl or CH₃ groups) .
  • X-ray Crystallography : Resolves regiochemical ambiguities by providing bond lengths/angles, as demonstrated for structurally similar trichloro-methoxyquinoline derivatives .

Q. What synthetic strategies are effective for preparing this compound, and how can reaction conditions be optimized?

Answer:

  • Friedländer Synthesis : Condensation of 2-chloroaniline derivatives with ketones (e.g., acetylacetone) under acidic conditions. Monitor temperature (80–120°C) to avoid side reactions like over-alkylation .
  • Halogenation-Alkylation Sequence : Introduce chlorine via electrophilic substitution (e.g., Cl₂/FeCl₃) followed by methyl group addition using alkyl halides and Lewis catalysts (e.g., AlCl₃). Optimize stoichiometry to prevent polyhalogenation .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (toluene/ethanol) to isolate high-purity product (>95%, validated by HPLC) .

Advanced Research Questions

Q. How can regioselectivity challenges in the halogenation and methylation of quinoline derivatives be systematically addressed?

Answer:

  • Directing Groups : Introduce temporary substituents (e.g., -NO₂) to guide chlorination/methylation to desired positions, followed by removal .
  • Protecting Strategies : Use Boc or acetyl groups to shield reactive sites during alkylation. For example, protect the 4-position to direct methylation to 3,5,7 positions .
  • Computational Modeling : Apply density functional theory (DFT) to predict reactivity (e.g., Fukui indices for electrophilic attack) and optimize reaction pathways .

Q. How should researchers resolve contradictory NMR data when analyzing this compound derivatives?

Answer:

  • 2D NMR (COSY, HSQC) : Resolve overlapping peaks by correlating ¹H-¹H couplings and ¹H-¹³C connectivity. For example, distinguish between 3- and 7-methyl groups via long-range couplings .
  • Deuterated Solvents : Eliminate solvent interference (e.g., DMSO-d₆ for polar derivatives) and assign exchangeable protons (e.g., OH in hydrolyzed byproducts) .
  • Dynamic Effects : Account for rotational barriers in methyl groups (variable-temperature NMR) to confirm substituent positions .

Q. What methodologies are suitable for assessing the electronic properties and reactivity of this compound in catalytic applications?

Answer:

  • Electrochemical Analysis : Cyclic voltammetry to measure redox potentials (e.g., Cl⁻ elimination or quinoline ring reduction) .
  • UV-Vis Spectroscopy : Correlate absorption maxima (λ ~300–350 nm) with π→π* transitions to evaluate conjugation effects from substituents .
  • Theoretical Studies : Use molecular docking or molecular orbital simulations to predict interactions with biological targets (e.g., enzyme active sites) .

Q. How can impurities in synthesized this compound be identified and quantified?

Answer:

  • HPLC-MS : Detect trace impurities (e.g., dichloro byproducts) via retention time and fragmentation patterns. Calibrate with reference standards .
  • Elemental Analysis : Validate purity by comparing experimental vs. theoretical C/H/N/Cl percentages .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and decompose impurities during controlled heating (e.g., 5°C/min under N₂) .

Data Analysis and Reporting

Q. What statistical approaches are recommended for validating reproducibility in synthetic yields?

Answer:

  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading) and identify significant factors via ANOVA .
  • Error Bars : Report yields as mean ± standard deviation (n ≥ 3 replicates) .
  • Control Experiments : Compare yields with/without catalysts to confirm reaction efficiency .

Q. How should crystallographic data for this compound derivatives be interpreted and reported?

Answer:

  • CIF Files : Deposit raw data in repositories (e.g., Cambridge Structural Database) and report R-factors (<0.05 for high precision) .
  • Mercator Plots : Visualize molecular packing and hydrogen-bonding networks (e.g., O–H⋯O interactions in carboxylic acid analogs) .

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2-Chloro-3,5,7-trimethylquinoline
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.